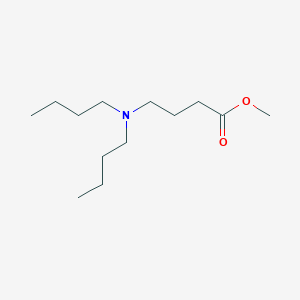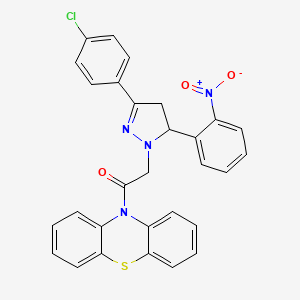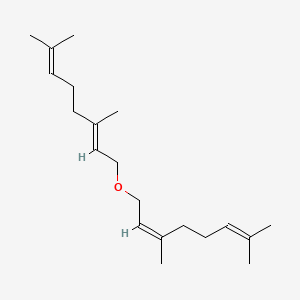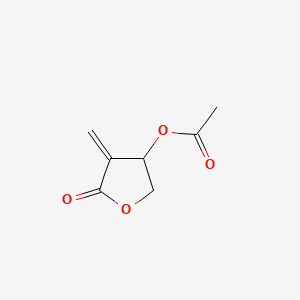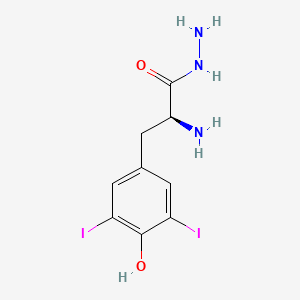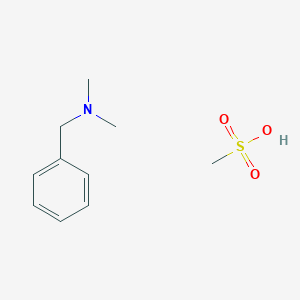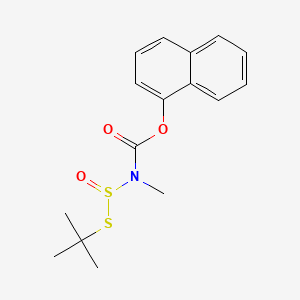
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is an organosulfur compound with the molecular formula C16H19NO3S2 and a molecular weight of 337.457 . This compound is characterized by the presence of a naphthalene ring, a carbamate group, and a thioether sulfoxide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate involves multiple steps. One common method includes the reaction of 1-naphthalenethiol with tert-butyl sulfinyl chloride under controlled conditions to form the thioether sulfoxide intermediate. This intermediate is then reacted with methyl isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The thioether group can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methyl
Propriétés
Numéro CAS |
77248-48-7 |
|---|---|
Formule moléculaire |
C16H19NO3S2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
naphthalen-1-yl N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C16H19NO3S2/c1-16(2,3)21-22(19)17(4)15(18)20-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 |
Clé InChI |
MXOSNXYBMUQSLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SS(=O)N(C)C(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


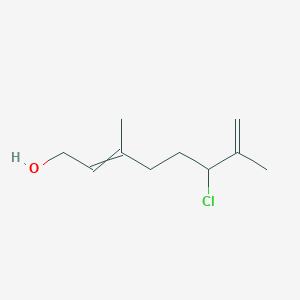

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
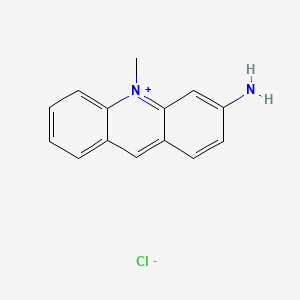

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
